The compound known as NK1 receptor antagonist 2 is part of a class of drugs that target the neurokinin-1 receptor, which is primarily associated with the neuropeptide substance P. This receptor plays a significant role in various physiological processes, including pain perception, anxiety, and the regulation of emesis (vomiting). NK1 receptor antagonists are particularly noted for their application in managing chemotherapy-induced nausea and vomiting, as they inhibit the action of substance P at the NK1 receptor, thereby preventing the emetic response.
NK1 receptor antagonist 2 has been synthesized and studied in various research settings, particularly in pharmacological studies aimed at understanding its binding affinity and biological effects. The synthesis often involves modifications to existing compounds to enhance efficacy and selectivity for the NK1 receptor.
NK1 receptor antagonist 2 is classified under the category of neurokinin-1 receptor antagonists. These compounds can be further categorized based on their chemical structure and mechanism of action. The primary function of these antagonists is to block the binding of substance P to its receptor, thereby mitigating its physiological effects.
The synthesis of NK1 receptor antagonist 2 typically involves several key steps, often utilizing organic synthesis techniques to create specific chemical structures that exhibit high affinity for the NK1 receptor. For instance, one method involves using carbon-11 labeled precursors to produce radiolabeled ligands that can be used in positron emission tomography (PET) studies.
The synthesis may include:
The molecular structure of NK1 receptor antagonist 2 typically features a core structure derived from known NK1 antagonists with modifications that enhance its binding properties. These modifications can include alterations in side chains or functional groups that influence its interaction with the NK1 receptor.
The molecular formula and mass can vary depending on specific structural modifications. For example:
The chemical reactions involved in synthesizing NK1 receptor antagonist 2 may include:
Reactions are monitored using techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS) to confirm product identity and purity. Reaction yields can vary but are generally optimized through iterative testing.
NK1 receptor antagonist 2 exerts its effects by competitively inhibiting substance P from binding to the neurokinin-1 receptor. This action prevents the activation of intracellular signaling pathways that lead to nausea and vomiting.
Binding studies reveal that these antagonists have varying affinities for the NK1 receptor, often measured by their IC50 values (the concentration required to inhibit 50% of binding). For instance, some derivatives may exhibit subnanomolar IC50 values, indicating potent activity against the receptor.
NK1 receptor antagonist 2 typically exhibits:
Chemical stability is crucial for therapeutic applications. Many NK1 antagonists show stability under physiological conditions but may degrade under extreme pH or temperature conditions.
Relevant data from studies suggest that these compounds maintain their activity over extended periods when stored properly.
NK1 receptor antagonists, including NK1 receptor antagonist 2, have several significant applications:
The Substance P/NK1 receptor system exhibits remarkable evolutionary conservation across vertebrates, underscoring its fundamental physiological importance. Substance P, an undecapeptide (sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), was first isolated in 1931 by von Euler and Gaddum and remains the highest-affinity endogenous ligand for NK1R [1] [3]. This receptor belongs to the rhodopsin-like GPCR family (Class 1) and signals primarily through Gαq proteins, leading to phospholipase C activation, intracellular calcium mobilization, and downstream inflammatory cascades via nuclear factor-kappa B (NF-κB) and proinflammatory cytokine production [1] [2].
Immune Modulation: SP functions as an immunotransmitter, enhancing cytokine production (e.g., IL-1, IL-6, TNF-α) in monocytes, macrophages, dendritic cells, and lymphocytes [1].
Receptor Isoforms and Signaling Plasticity: The TACR1 gene encoding NK1R undergoes alternative splicing, generating two principal isoforms:
Table 1: Functional Characteristics of NK1 Receptor Isoforms
Isoform | Amino Acids | Signaling Capacity | SP Affinity | Key Functional Roles |
---|---|---|---|---|
Full-Length (FL) | 407 | Robust Gαq coupling; Activates NF-κB, ERK, Calcium flux | High (Kd ~ nM) | Primary mediator of proinflammatory & cellular responses |
Truncated (Tr) | ~311 | Impaired G protein coupling; Altered ERK kinetics | Reduced (~10-fold lower) | Modulator of signaling duration; Potential dominant-negative role |
This isoform diversity contributes to tissue-specific signaling outcomes and represents an intrinsic regulatory mechanism within the SP/NK1R axis [1] [2]. Glycosylation at specific asparagine residues (Asn) in the extracellular N-terminus further modulates ligand affinity and receptor stability [2].
The quest for NK1R antagonists spans nearly a century, marked by key milestones bridging peptide pharmacology and modern small-molecule drug discovery:
Table 2: Key Milestones in Non-Peptidic NK1 Receptor Antagonist Development
Compound (Code/Name) | Developer | Year | Key Structural Features | Significance |
---|---|---|---|---|
CP-96,345 | Pfizer | 1991 | Quinuclidine core, Benzhydryl moiety | First potent non-peptide antagonist; Calcium channel activity |
CP-99,994 | Pfizer | ~1993 | Piperidine core, Benzyl group | Improved selectivity; Key tool compound |
RP 67580 | Rhône-Poulenc | 1992 | Perhydroisoindolone | Species-selective (rodent > human) |
L-733,060 | Merck | ~1993 | 3,5-bis(CF₃)benzyl ether piperidine | Precursor to aprepitant; Improved human potency |
Aprepitant (MK-869) | Merck | 1998/2003 | Morpholine core, 3-oxo-1,2,4-triazol-5-yl moiety | First FDA-approved NK1R antagonist (2003) |
Netupitant | Helsinn | 2014 | Azabicyclo[3.2.1]octane core | Approved combined with palonosetron (5-HT3 antagonist) |
Rolapitant | Tesaro | 2015 | 6-Fluorobenzomorphan core | Ultra-long half-life (180 h); Approved 2015 |
NK1 receptor antagonists are classified based on their chemical origins and structural properties:
Mechanism & Limitations: Act as competitive antagonists at the SP binding site. However, they generally suffer from poor metabolic stability, short duration of action, potential agonist/partial agonist effects, and poor CNS penetration. Their utility remains largely confined to research applications [8] [10].
First-Generation Non-Peptide Antagonists (Piperidine/Benzyl Ether Scaffold):
Examples: CP-99,994, CP-122721, L-760735.
Second-Generation Non-Peptide Antagonists (Diverse Scaffolds):
Table 3: Structural Classification of Major Non-Peptidic NK1 Receptor Antagonists
Chemical Class | Prototype Compounds | Core Structural Motif | Key Binding Interactions |
---|---|---|---|
Piperidine-Benzyl Ether | CP-99,994, CP-122721, L-760735 | Basic piperidine N; Ether-linked aromatic "Arm 1"; Directly attached aromatic "Arm 2" | Salt bridge (Piperidine N - Glu193); Hydrophobic contacts (Arms 1 & 2 with TM V/VI & TM III/IV/ECL2 pockets) |
Morpholine-Triazolone (Aprepitant-like) | Aprepitant, Fosaprepitant | Morpholine; Methyl-triazolone linker; 3,5-bis(CF₃)phenyl ("Arm 1"); p-Fluorophenyl ("Arm 2") | Glu193 salt bridge via triazolone carbonyl oxygen mimicry; Extensive hydrophobic contacts; α-Methyl/p-F enhance stability/affinity |
Azabicyclooctane (Netupitant-like) | Netupitant | Fused azabicyclo[3.2.1]octane core | Hydrophobic contacts dominate; Induces specific ECL2 conformation; Salt bridge likely absent or altered |
Benzomorphan (Rolapitant-like) | Rolapitant | 6-Fluorobenzomorphan core | Unique hydrophobic packing; Lacks strong basic center; Minimal CYP3A4 inhibition |
Tryptophan-Derived | Lanepitant (LY303870) | N-Acetylated reduced amide of L-tryptophan | Distinct binding mode; Lower molecular weight |
The structural evolution of NK1R antagonists, illuminated by high-resolution co-crystal structures [7], demonstrates significant receptor plasticity. Different chemotypes induce distinct conformations in the orthosteric binding pocket, particularly affecting ECL2 and the extracellular ends of helices V and VI, while all stabilizing an inactive receptor state. This diversity provides a rich foundation for developing antagonists tailored for specific indications beyond antiemesis, including inflammatory disorders, pain, pruritus, and oncology [5] [6] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0